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Ropinirole-d7 HCl

Cat. No.: B1165301
M. Wt: 303.88
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Analogs in Chemical and Biomedical Sciences

Deuterated analogs are chemical substances where one or more hydrogen atoms (protium, ¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution, while seemingly minor, introduces a mass difference that is detectable by analytical techniques like mass spectrometry. clearsynth.com The use of stable isotopes, including deuterium, has a long history in chemical and biomedical sciences, enabling researchers to trace the movement and transformation of molecules in complex environments. researchgate.net Deuterium labeling is particularly valuable due to the abundance of hydrogen in organic molecules and the significant mass difference between hydrogen and deuterium. aptochem.com

Rationale for Deuterium Labeling in Active Pharmaceutical Ingredient (API) Research

The primary rationale for incorporating deuterium into APIs stems from the kinetic isotope effect (KIE). nih.gov A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. musechem.com This difference in bond strength can lead to slower cleavage of C-D bonds during metabolic processes, particularly those involving oxidative metabolism where C-H bond breaking is often the rate-determining step. acs.org By selectively deuterating metabolically labile positions on a drug molecule, researchers can potentially alter its pharmacokinetic profile, leading to improved metabolic stability, reduced clearance rates, and a longer half-life. nih.govmusechem.com This can translate into potential advantages such as lower or less frequent dosing and reduced formation of potentially toxic or inactive metabolites. digitellinc.comnih.gov

Furthermore, deuterium labeling is essential for quantitative analysis of APIs and their metabolites in biological matrices. clearsynth.com Deuterated analogs serve as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comcerilliant.comcaymanchem.comclearsynth.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately quantify the concentration of the non-labeled analyte, compensating for variations that may occur during sample preparation, chromatography, ionization, and detection. aptochem.comcerilliant.comscioninstruments.com

Significance of Ropinirole-d7 HCl as a Stable Isotope Standard in Contemporary Research

This compound is a deuterium-labeled analog of Ropinirole (B1195838) hydrochloride. veeprho.commedchemexpress.com Ropinirole is a non-ergoline dopamine (B1211576) agonist with selective affinity for dopamine D2-like receptors, particularly D2, D3, and D4 receptors. medchemexpress.commedchemexpress.comnih.govresearchgate.net The deuterated form, this compound, is specifically labeled with seven deuterium atoms, typically on one of the propyl groups. lgcstandards.comtocris.comlgcstandards.com This specific labeling makes it an important stable isotope standard, widely utilized in analytical and pharmacokinetic research involving Ropinirole. veeprho.comcaymanchem.com Its use as an internal standard in mass spectrometry-based methods allows for the precise and accurate quantification of Ropinirole in complex biological samples, which is critical for studies such as therapeutic drug monitoring, pharmacokinetic profiling, and metabolic investigations. veeprho.comcerilliant.comcaymanchem.com The stable isotopic label ensures that this compound behaves chemically similarly to unlabeled Ropinirole throughout the analytical process, while its distinct mass allows for clear differentiation and measurement by mass spectrometry. clearsynth.comaptochem.com

Overview of Research Paradigms Utilizing Isotopic Substitution

Isotopic substitution, particularly with stable isotopes like deuterium, is a versatile tool employed across various research paradigms in chemical and biomedical sciences. These paradigms include:

Quantitative Bioanalysis: As highlighted with this compound, stable isotope-labeled compounds are indispensable as internal standards in quantitative mass spectrometry for accurate measurement of analytes in biological matrices. clearsynth.comaptochem.comcerilliant.comcaymanchem.comscioninstruments.com This is fundamental in pharmacokinetic studies to determine how a drug is absorbed, distributed, metabolized, and excreted. musechem.comclearsynth.com

Metabolic Fate and Pathway Elucidation: By incorporating stable isotopes into specific positions of a molecule, researchers can track its metabolic transformation and identify the resulting metabolites. researchgate.netmusechem.comclearsynth.com The change in isotopic composition of metabolites provides insights into the biochemical pathways involved.

Kinetic Isotope Effect Studies: Investigating the change in reaction rates upon isotopic substitution helps elucidate reaction mechanisms and identify rate-determining steps. nih.govwikipedia.org This is particularly relevant in understanding drug metabolism and the potential impact of deuteration on metabolic pathways. nih.govacs.org

Protein Structure and Dynamics: Deuterium labeling, often in conjunction with nuclear magnetic resonance (NMR) spectroscopy, is used to study the structure, dynamics, and interactions of proteins. clearsynth.com

Materials Science: Isotopic substitution can influence the physical properties of materials, such as thermal conductivity, and is explored in materials science research. researchgate.netaip.orgaip.org

Cell Kinetics and Turnover Studies: Deuterated water (D2O) labeling is used to study cell proliferation and the turnover rates of biomolecules in vivo. researchgate.net

Properties

Molecular Formula

C16H17D7N2O.HCl

Molecular Weight

303.88

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Ropinirole D7 Hcl

Historical Evolution of Ropinirole (B1195838) Hydrochloride Synthesis Relevant to Deuteration Precursors

The synthesis of ropinirole hydrochloride has evolved over time, with various routes developed to improve yield, purity, and efficiency geneesmiddeleninformatiebank.nlrsc.org. Early synthetic approaches and key intermediates used in the preparation of non-labeled ropinirole provide the foundation for understanding how deuteration can be incorporated. For instance, some routes involve the cyclization of a phenylacetamide derivative or the modification of a naphthalene (B1677914) derivative rsc.orggoogle.com. The selection of a particular synthetic route for preparing deuterated ropinirole often depends on the desired site of deuteration and the availability of appropriately labeled starting materials or reagents.

Several synthetic strategies for ropinirole hydrochloride have been reported, including a five-stage synthesis route geneesmiddeleninformatiebank.nl. Another developed route involves a four-step, three-stage synthesis starting from a commercially available naphthalene derivative, featuring a regioselective Birch reduction and an ozonolysis with concomitant ring closure rsc.org. The choice of synthetic pathway can influence the potential sites for isotopic labeling and the methods for introducing deuterium (B1214612).

Development of Specific Synthetic Routes for Ropinirole-d7 HCl

Specific synthetic routes for this compound are designed to incorporate seven deuterium atoms at defined positions. One common deuteration site in Ropinirole-d7 is on one of the propyl chains attached to the nitrogen atom caymanchem.comtocris.com.

Site-specific deuterium labeling in ropinirole can be achieved by utilizing deuterated starting materials or reagents at specific steps in the synthesis. For Ropinirole-d7, where seven deuterium atoms are incorporated, often one of the propyl groups is fully deuterated (-CH2CH2CH3 becomes -CD2CD2CD3) caymanchem.comtocris.com. This can involve the use of deuterated propyl halides or other deuterated precursors that are coupled with a key intermediate of the ropinirole synthesis.

Research has explored catalytic methods for deuterium incorporation into drug molecules. For example, one study demonstrated the catalytic deuterium incorporation within metabolically stable β-amino C-H bonds of drug molecules, including ropinirole nih.gov. In this study, ropinirole was labeled at benzylic C1-H bonds (63% deuteration) and C2'-H bonds of the N-propyl group (86% deuteration) using acetone-d6 (B32918) and a B(C6F5)3 catalyst nih.gov. This highlights that different catalytic systems and deuteration sources can lead to varying degrees and locations of deuterium incorporation.

Optimizing reaction conditions is crucial for achieving high isotopic enrichment and yield during the introduction of deuterated moieties. This involves controlling parameters such as temperature, reaction time, solvent, catalyst (if used), and the molar ratio of reactants. The specific conditions will depend on the chosen synthetic route and the nature of the deuterated precursor. For instance, the catalytic deuteration of ropinirole using acetone-d6 and B(C6F5)3 was performed in toluene (B28343) at 150 °C under a nitrogen atmosphere nih.gov.

Purification of this compound is essential to isolate the desired isotopically labeled compound from reaction byproducts, residual starting materials, and other potential impurities, including non-deuterated or partially deuterated species. Standard pharmaceutical purification techniques are employed, which may include crystallization, chromatography (such as HPLC), and extraction google.comwipo.intwipo.intgoogle.com.

Specific purification processes for ropinirole hydrochloride have been developed to remove impurities and achieve high purity google.comwipo.intwipo.intgoogle.com. These methods often involve steps like dissolving the crude product in a solvent, treatment with charcoal and bleaching agents, filtration, evaporation, crystallization, and sometimes conversion to the free base followed by re-salting google.comwipo.intgoogle.com. These techniques can be adapted for the purification of this compound, with careful monitoring to ensure the separation of different isotopologues. For example, one purification process involves treating ropinirole hydrochloride with sodium dithionate (B1226804) and charcoal in an alcoholic solvent, followed by trituration with ethanol, reaction with a base in a water-immiscible solvent to isolate the free base, and finally treating the free base with ethanolic HCl google.comwipo.intgoogle.com.

Optimized Reaction Conditions for Deuterated Moiety Introduction

Characterization of Deuterium Enrichment and Isotopic Purity

Quantifying the deuterium content and isotopic purity is typically achieved using spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for determining the sites and extent of deuterium incorporation by observing the decrease or absence of signals corresponding to protons that have been replaced by deuterium nih.gov. Mass spectrometry (MS), especially techniques like LC-MS or GC-MS, is used to determine the molecular weight distribution of the labeled compound, allowing for the quantification of different isotopologues (molecules with varying numbers of deuterium atoms) veeprho.comchemsrc.com.

For Ropinirole-d7, the molecular weight of the deuterated form (C16H17D7N2O • HCl) is approximately 303.9 g/mol , compared to the non-labeled ropinirole hydrochloride (C16H25ClN2O) with a molecular weight of 296.84 g/mol caymanchem.comfishersci.com. The difference in molecular weight is due to the mass difference between hydrogen (approximately 1.008 g/mol ) and deuterium (approximately 2.014 g/mol ). Analysis by mass spectrometry can show a prominent peak at the expected mass-to-charge ratio for the heptadeuterated species, along with smaller peaks corresponding to species with fewer deuterium atoms, allowing for the calculation of isotopic enrichment.

Assessment of Isotopic Distribution and Isotopic Purity

Determining the isotopic enrichment and structural integrity of deuterium-labeled compounds is critical for their use in research and analytical applications rsc.org. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgcore.ac.uk.

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for assessing isotopic distribution. By analyzing the mass-to-charge ratio (m/z) of the labeled compound and its potential isotopologues (molecules with the same chemical formula but different isotopic compositions), researchers can determine the percentage of molecules containing different numbers of deuterium atoms rsc.orgacs.org. This allows for the calculation of isotopic enrichment and the identification of under- or over-deuterated impurities. LC-MS/MS methods have been developed and validated for the quantification of ropinirole in biological matrices, and similar approaches are applicable to its deuterated analog researchgate.netnih.govresearchgate.net.

NMR spectroscopy, particularly 1H NMR, is essential for confirming the structural integrity of the deuterated compound and, importantly, for determining the position(s) of deuterium incorporation and providing insights into the relative percent isotopic purity at specific sites rsc.orgcore.ac.uk. The absence or reduction of signals corresponding to protons that have been replaced by deuterium confirms the location of the isotopic label. Hydrogen/deuterium exchange NMR spectroscopy can also be used in mechanistic studies researchgate.netresearchgate.net.

A comprehensive assessment strategy often involves combining LC-ESI-HR-MS and NMR to obtain a complete picture of the isotopic composition and structural confirmation rsc.org.

Production Scale-Up Considerations for Deuterated Pharmaceutical Research Materials

The production of deuterated pharmaceutical research materials, including compounds like this compound, on a larger scale presents several considerations. The growing interest in deuterated compounds for drug discovery and development necessitates the availability of scalable synthetic methodologies nih.govnih.gov.

One significant consideration is the cost of deuterated raw materials and reagents, such as heavy water (D2O) and deuterated solvents or precursors, which are generally more expensive than their non-deuterated counterparts bioscientia.desimsonpharma.com. Efficient synthetic routes that minimize the use of expensive deuterated reagents and maximize deuterium incorporation yield are therefore desirable for large-scale production.

The development of robust and reliable synthetic methods that can be easily scaled up from laboratory to industrial settings is crucial nih.govnih.gov. This involves optimizing reaction conditions, ensuring reproducibility, and addressing potential safety concerns associated with larger-scale chemical synthesis. Catalytic methods, particularly those using stable and recyclable catalysts, are being explored for their potential in scalable deuteration nih.govacs.org.

Maintaining high isotopic purity and consistent isotopic distribution across larger batches is another critical aspect of scale-up. Rigorous analytical testing using techniques like LC-MS and NMR is necessary to ensure that the scaled-up process yields material meeting the required specifications for isotopic enrichment and chemical purity rsc.orgacs.org.

Logistical considerations, such as the handling and storage of deuterated materials, also play a role in production scale-up. Despite the subtle change, the presence of deuterium can slightly alter the physicochemical properties of a compound, which might influence process parameters bioscientia.desimsonpharma.com.

Advanced Analytical Characterization of Ropinirole D7 Hcl

Chromatographic Methodologies for Ropinirole-d7 HCl Analysis

Chromatographic techniques are fundamental for separating this compound from its unlabeled counterpart, impurities, and matrix components before detection and quantification.

Development and Optimization of Liquid Chromatography Techniques (e.g., RP-HPLC, UPLC)

Liquid chromatography, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of ropinirole (B1195838) and its labeled analogs. These techniques offer high separation efficiency and are readily coupled with mass spectrometry for sensitive and selective detection.

Method development for this compound analysis typically involves optimizing parameters such as stationary phase chemistry (e.g., C8, C18 columns), mobile phase composition (including buffer type, pH, and organic solvent ratio), flow rate, and column temperature rjptonline.orgijpbs.com. For instance, RP-HPLC methods for ropinirole hydrochloride have utilized C18 columns with mobile phases consisting of buffer systems (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) combined with organic modifiers (such as methanol (B129727) or acetonitrile) ijpbs.comresearchgate.netresearchgate.net. UV detection is commonly employed, often at wavelengths around 248-250 nm, where the ropinirole chromophore absorbs rjptonline.orgijpbs.comresearchgate.net.

UPLC offers advantages in terms of speed, resolution, and sensitivity due to smaller particle sizes in the stationary phase researchgate.net. UPLC methods for ropinirole have been developed using BEH C18 columns with gradient elution, enabling rapid separation of ropinirole from impurities and degradation products researchgate.netwaters.com. The optimization process for UPLC methods can involve adjusting gradient profiles, flow rates, and mobile phase compositions to achieve optimal peak shape, resolution, and run time waters.com.

The use of this compound as an internal standard in LC-MS or UPLC-MS methods is crucial for accurate quantification of unlabeled ropinirole in complex matrices like biological samples veeprho.comclearsynth.comcaymanchem.comcaymanchem.com. The stable isotope label ensures that the internal standard behaves similarly to the analyte during sample preparation and chromatographic separation, compensating for potential variations in recovery and ionization efficiency.

Gas Chromatography (GC) Approaches for Volatile Derivatives

While liquid chromatography coupled with mass spectrometry is the prevalent technique for ropinirole analysis, Gas Chromatography (GC) can be applied for the analysis of volatile or derivatizable compounds dokumen.pub. For this compound, GC would typically require derivatization to increase its volatility and thermal stability. However, the search results primarily highlight LC-MS/MS and LC-UV methods for ropinirole analysis, suggesting that GC is less commonly used, likely due to the need for derivatization and potential limitations with the relatively polar nature of the molecule compared to compounds typically analyzed by GC without derivatization. Ropinirole-d7 hydrochloride is mentioned as being intended for use as an internal standard for quantification by GC- or LC-MS caymanchem.comcaymanchem.com.

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable to specific Ropinirole-d7 stereoisomers)

The provided information does not explicitly state whether this compound exists as specific stereoisomers requiring chiral separation for purity assessment. Ropinirole itself does not have a chiral center in its primary structure wikipedia.org. However, if specific deuteration patterns were to introduce chirality, or if the synthesis process involved chiral intermediates or reagents, chiral separation techniques might be applicable. Chiral chromatography, such as Chiral-HPLC, is a standard method for separating enantiomers google.com. Typical chiral stationary phases include those based on polysaccharide derivatives google.com. Mobile phase composition and flow rate are optimized to achieve separation of enantiomers google.com. Without specific information indicating chiral centers in this compound due to the deuterium (B1214612) labeling, the application of chiral separation techniques remains hypothetical based on the general capabilities of analytical chemistry.

Mass Spectrometric Applications for this compound Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for the identification, structural elucidation, and quantification of this compound, particularly when coupled with chromatographic separation techniques.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for confirming the elemental composition of this compound and its potential transformation products. HRMS can differentiate between compounds with very similar nominal masses, providing a high level of confidence in identification. While specific HRMS data for this compound was not extensively detailed in the search results, LC-HRMS is a technique used for determining concentrations of compounds and their metabolites, indicating its applicability to labeled compounds like this compound mdpi.com. The accurate mass of this compound (C₁₆H₁₇D₇ClN₂O) can be precisely determined using HRMS, aiding in its unequivocal identification.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed structural information and is crucial for confirming the identity of this compound and for developing selective and sensitive quantification methods.

In LC-MS/MS methods for ropinirole, a precursor ion is selected, and collision-induced dissociation (CID) is used to generate characteristic fragment ions waters.comnih.gov. The transitions from the precursor ion to specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification waters.comresearchgate.net. The use of this compound as an internal standard in LC-MS/MS allows for the development of highly accurate and precise quantitative assays. The fragmentation pattern of this compound is expected to be similar to that of unlabeled ropinirole, with mass shifts corresponding to the incorporated deuterium atoms. This allows for the simultaneous detection and quantification of both the labeled internal standard and the unlabeled analyte in the same chromatographic run by monitoring specific mass transitions for each compound.

LC-MS/MS methods for ropinirole in biological matrices have been developed and validated, demonstrating the sensitivity and selectivity achievable with this technique waters.comnih.gov. These methods often involve sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from the matrix waters.comnih.gov.

The application of MS/MS for structural confirmation of this compound involves analyzing the fragmentation pattern of the deuterated molecule. Comparing this pattern to that of unlabeled ropinirole helps confirm the structure and the location of the deuterium atoms.

Summary of Analytical Techniques for this compound:

TechniqueApplicationKey Features
RP-HPLCSeparation from matrix components and impuritiesVersatile, widely used, various stationary phases and mobile phases available.
UPLCFast and high-resolution separationImproved speed and sensitivity compared to traditional HPLC.
GCAnalysis of volatile derivatives (less common for ropinirole)Requires derivatization for less volatile compounds.
Chiral SeparationAssessment of enantiomeric purity (if applicable)Specific stationary phases used to separate stereoisomers.
HRMSAccurate mass determination, elemental composition confirmationHigh mass accuracy and resolving power.
MS/MS (or MSn)Structural confirmation, development of quantitative methods (MRM transitions)Provides characteristic fragmentation patterns for identification and allows for selective quantification.
LC-MS/MS (or UPLC-MS/MS)Highly sensitive and selective quantification in complex matricesCombination of chromatographic separation and mass spectrometric detection.

This table summarizes the primary analytical techniques discussed in the context of this compound characterization and analysis, highlighting their specific applications and key features.

Detailed Research Findings (Examples from Search Results):

While specific detailed research findings focusing solely on the analytical characterization of this compound itself (beyond its use as an internal standard) were not extensively available in the search results, studies on unlabeled ropinirole hydrochloride provide relevant context for the methods applied to its deuterated analog.

For instance, RP-HPLC methods for ropinirole hydrochloride have demonstrated linearity over concentration ranges such as 1-100 µg/mL rjptonline.org and 5-50 µg/mL researchgate.net. Detection limits (LOD) and quantification limits (LOQ) have been reported in the low µg/mL range for HPLC-UV methods rjptonline.org. UPLC-MS/MS methods have achieved even lower limits of quantification, such as 0.005 ng/mL in human plasma, demonstrating high sensitivity for trace analysis waters.com. These findings illustrate the capabilities of these techniques when applied to ropinirole and, by extension, its deuterated form.

The use of Ropinirole-d7 as an internal standard in LC-MS/MS assays for ropinirole in biological matrices (plasma, brain homogenate, microdialysate) has been reported, indicating its utility in eliminating matrix effects and ensuring accurate quantification nih.gov. The validation of such methods involves assessing parameters like accuracy, precision, linearity, LOD, and LOQ, often following guidelines from regulatory bodies rjptonline.orgresearchgate.net.

Analytical ParameterRP-HPLC (Example) rjptonline.orgUPLC-MS/MS (Example) waters.com
Linearity Range1-100 µg/mL0.005-10 ng/mL
LOD0.0007 µg/mLNot explicitly stated
LOQ0.0021 µg/mL0.005 ng/mL
Detection Wavelength248 nmMS/MS (MRM)
ColumnPhenomenex C8ACQUITY UPLC BEH C18

This table presents example data from research on ropinirole hydrochloride, illustrating typical analytical parameters achieved using LC-based methods which are also applicable to this compound when used as an internal standard.

Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard. This compound serves this crucial role in the quantification of Ropinirole. caymanchem.comveeprho.comcaymanchem.comclearsynth.comclearsynth.commedchemexpress.com In this method, a precisely known amount of this compound is added to the sample matrix containing the non-deuterated Ropinirole. This mixture is then processed, and the ratio of the analyte (Ropinirole) to the internal standard (this compound) is measured using mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). caymanchem.comclearsynth.comclearsynth.com

The key advantage of using a stable isotope-labeled internal standard like this compound in IDMS is that it closely mimics the chemical and physical properties of the analyte throughout the sample preparation and analysis process. Both the analyte and the internal standard undergo similar extraction efficiencies, ionization responses, and chromatographic behavior. caymanchem.comveeprho.com However, due to the mass difference introduced by the deuterium atoms, they are easily distinguishable in the mass spectrometer. By measuring the ratio of the peak areas or intensities of Ropinirole to this compound, and knowing the exact amount of the internal standard added, the concentration of the non-deuterated Ropinirole in the original sample can be accurately determined. This approach compensates for potential variations and losses that may occur during sample preparation and analysis, leading to improved accuracy and precision compared to methods using non-isotopically labeled internal standards or external calibration. caymanchem.comveeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic compounds, including this compound. While detailed, publicly available NMR spectra specifically for this compound are limited in the search results, Certificates of Analysis for this compound typically include NMR data, confirming its identity and purity. bdg.co.nz The application of various NMR techniques provides comprehensive information about the molecule's structure and the sites of deuterium incorporation.

Proton NMR (¹H-NMR) for Non-Deuterated Region Analysis

¹H-NMR spectroscopy is used to analyze the protons (¹H nuclei) present in the non-deuterated parts of the this compound molecule. The spectrum provides information on the chemical environment of each distinct type of proton, their relative numbers, and their coupling interactions with neighboring protons. This allows for the confirmation of the structural integrity of the Ropinirole skeleton, excluding the deuterated positions. The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum are matched with the expected structure of Ropinirole, providing strong evidence for the identity of the non-deuterated portions.

Deuterium NMR (²H-NMR) for Confirmation of Deuteration Sites

²H-NMR spectroscopy is specifically used to observe the deuterium nuclei within the this compound molecule. This technique is invaluable for confirming the sites at which deuterium atoms have been successfully incorporated and for assessing the extent of deuteration at those positions. The ²H-NMR spectrum will show signals only for the carbon-bonded deuterium atoms. The chemical shifts of these signals correspond to the specific positions of deuteration within the propyl chain, as indicated by the "d7" label. The relative intensities of these signals can provide information about the isotopic enrichment at each deuterated site, often reported as a percentage of deuterium incorporation. caymanchem.comcaymanchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques provide correlations between different nuclei within the molecule, allowing for a more complete and unambiguous structural assignment.

Correlation Spectroscopy (COSY): Shows correlations between coupled protons, helping to establish connectivity between adjacent non-deuterated carbon-hydrogen groups.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached. This is useful for assigning ¹H and ¹³C signals and confirming C-H connectivity in the non-deuterated parts.

While specific 2D NMR data for this compound were not found in the search results, these techniques are standard tools used in the comprehensive structural characterization of complex organic molecules like Ropinirole and its labeled analogs.

Spectroscopic Techniques for Complementary Structural Information (e.g., FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, providing a spectrum of vibrational frequencies characteristic of the functional groups present. For Ropinirole HCl (non-deuterated), a characteristic band corresponding to the N-H stretching vibration is observed around 3320 cm⁻¹. humanjournals.com Other expected vibrations for this compound would include stretches and bends for C-H, C=O (amide), C-N, and C-C bonds, as well as characteristic aromatic ring vibrations. The presence of deuterium atoms can cause shifts in vibrational frequencies involving C-D bonds compared to C-H bonds, providing further evidence of successful deuteration. spectrabase.com FT-IR is useful for confirming the presence of key functional groups and can be used for identity verification.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. This technique is useful for compounds containing chromophores, such as aromatic rings, which are present in this compound. Ropinirole Hydrochloride (non-deuterated) shows a maximum absorbance around 250 nm in aqueous solutions, which is attributed to the electronic transitions within the indolin-2-one chromophore. nih.govresearchgate.netresearchgate.net UV-Vis spectroscopy can be used for the quantitative analysis of this compound if a suitable chromophore is present and its absorbance properties are known. It can also serve as a quick method for identity confirmation by comparing the UV-Vis spectrum to a reference spectrum.

Applications of Ropinirole D7 Hcl As a Stable Isotope Internal Standard in Research

Fundamental Principles of Stable Isotope Internal Standards in Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) are compounds where one or more atoms of the analyte are replaced by their stable isotopes, such as ²H (deuterium), ¹³C, or ¹⁵N. wuxiapptec.comacanthusresearch.com This substitution results in a molecule with chemical and physical characteristics highly similar to the target analyte, including comparable extraction recovery during sample preparation and similar behavior during chromatographic separation. wuxiapptec.comacanthusresearch.com The key advantage of SIL-IS in mass spectrometry (MS) detection is their ability to mimic the analyte's ionization efficiency, compensating for matrix effects—ionization suppression or enhancement caused by co-eluting substances from the biological matrix. wuxiapptec.comwaters.com By adding a known quantity of the SIL-IS to each sample, the ratio of the analyte response to the internal standard response can be used for quantification, normalizing for variations introduced during sample processing and analysis. wuxiapptec.com For effective compensation, the SIL-IS should ideally co-elute with the analyte during chromatography and have a sufficient mass difference to avoid spectral overlap in the mass spectrometer. wuxiapptec.comacanthusresearch.com A mass difference of 3 or more mass units is generally required for small molecules. acanthusresearch.com

Development and Validation of Bioanalytical Assays for Ropinirole (B1195838) and its Metabolites utilizing Ropinirole-d7 HCl

The development and validation of robust bioanalytical methods for quantifying ropinirole and its metabolites in biological matrices heavily rely on the use of this compound as an internal standard. waters.comwikidata.orgoup.comchromatographyonline.comfrontiersin.orgnih.govscispace.combiotech-asia.orgijpbs.com These methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), require rigorous validation to ensure accuracy, precision, selectivity, and sensitivity. austinpublishinggroup.comlabmanager.comajpsonline.comscispace.comnih.gov The SIL-IS is added to samples, calibration standards, and quality control samples at a constant concentration to account for variability throughout the analytical process. wuxiapptec.com

Matrix Effect Mitigation Strategies in LC-MS/MS with Deuterated Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where components from the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. wuxiapptec.comwaters.com Deuterated internal standards like this compound are employed to mitigate these effects. waters.comoup.comresearchgate.net Because the SIL-IS and the analyte have very similar physicochemical properties, they are expected to experience comparable ionization suppression or enhancement from co-eluting matrix components. wuxiapptec.comwaters.comoup.com By using the ratio of the analyte peak area to the internal standard peak area, the impact of matrix effects on the quantitative result is significantly reduced. wuxiapptec.com However, it is crucial that the analyte and the deuterated internal standard co-elute chromatographically. wuxiapptec.comwaters.comchromatographyonline.com Differences in retention time, which can occasionally occur with deuterated compounds due to the deuterium (B1214612) isotope effect, can diminish the internal standard's ability to fully compensate for matrix effects. wuxiapptec.comwaters.comoup.comchromatographyonline.com Strategies to ensure co-elution or to assess and account for differential matrix effects are critical during method development and validation. waters.comchromatographyonline.com

Analytical Method Performance Characteristics (Sensitivity, Linearity, Precision, Accuracy, Robustness, Selectivity)

Validation of a bioanalytical method using this compound involves evaluating several key performance characteristics to demonstrate its reliability for intended use. austinpublishinggroup.comlabmanager.comajpsonline.comscispace.comnih.gov

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ), representing the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. austinpublishinggroup.comajpsonline.com

Linearity: Linearity assesses the proportionality between the analyte concentration and the instrument response over a defined range. austinpublishinggroup.comajpsonline.comnih.gov Calibration curves, typically generated using a series of standards spiked into the biological matrix and containing the internal standard, are used to establish linearity. biotech-asia.orgaustinpublishinggroup.com A common approach involves preparing standards across a range expected to cover the concentrations encountered in study samples. ajpsonline.com

Precision: Precision refers to the repeatability and reproducibility of the measurements. austinpublishinggroup.comlabmanager.comnih.gov It is assessed by analyzing replicate samples at different concentration levels, both within a single analytical run (intra-assay precision) and across multiple runs on different days (inter-assay precision). biotech-asia.orgaustinpublishinggroup.comlabmanager.com

Accuracy: Accuracy measures how close the determined concentration is to the true concentration of the analyte in a sample. austinpublishinggroup.comlabmanager.comnih.gov It is evaluated by analyzing quality control samples with known concentrations of the analyte. austinpublishinggroup.comajpsonline.com

Robustness: Robustness demonstrates the method's ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. austinpublishinggroup.comajpsonline.comscispace.comnih.gov

Selectivity: Selectivity (or specificity) is the method's ability to unequivocally measure the target analyte in the presence of other components in the sample matrix, including endogenous substances, metabolites, and potentially co-administered medications. austinpublishinggroup.comlabmanager.comajpsonline.comscispace.comnih.gov This is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering substances. biotech-asia.orgaustinpublishinggroup.com

Studies have reported validated HPLC methods for ropinirole quantification in human plasma, demonstrating good linearity, precision, and accuracy over relevant concentration ranges. biotech-asia.org For instance, one method showed linearity between 0.5 and 50 ng/mL, with intra- and inter-day precision (CV%) between 1.11-3.58% and 2.42-3.89%, respectively, and an accuracy of 97.05 ± 0.68%. biotech-asia.org

Application in in vitro Pharmacokinetic and Metabolism Studies

This compound is also valuable in in vitro studies investigating the pharmacokinetics and metabolism of ropinirole. These studies are crucial for understanding how the drug is processed by the body at a cellular and enzymatic level, providing insights into its metabolic pathways and potential for interactions.

Quantitation in Cell-Based Assays (e.g., Hepatocytes, Microsomes, Recombinant Enzyme Systems)

Stable isotope-labeled internal standards are essential for accurate quantification of parent drug and metabolites in various in vitro systems, including hepatocytes, liver microsomes, and recombinant enzyme systems. frontiersin.orgnih.govwuxiapptec.comthermofisher.comaltex.org

Microsomes: Liver microsomes, enriched in cytochrome P450 (CYP) enzymes and some other enzymes like UGTs, are widely used to investigate Phase I metabolism. frontiersin.orgnih.govwuxiapptec.comthermofisher.com By incubating ropinirole with liver microsomes and necessary cofactors, researchers can identify the specific enzymes involved in its metabolism and determine metabolic stability. This compound serves as an internal standard to ensure accurate quantification in these assays.

Recombinant Enzyme Systems: Studies using recombinant enzymes (e.g., individual CYP isoforms) allow for the identification of the specific enzymes responsible for catalyzing metabolic reactions. Ropinirole is primarily metabolized by CYP1A2, and at higher concentrations, by CYP3A4. ijpbs.com this compound can be used in assays with recombinant CYP enzymes to accurately quantify the rate of metabolism mediated by specific isoforms.

In these cell-based and enzyme-based assays, this compound helps to correct for variations in sample processing, injection volume, and ionization efficiency, leading to more reliable determination of metabolic rates and pathways.

Application in Preclinical Pharmacokinetic Research Models (e.g., Animal Studies for Method Development)

In preclinical pharmacokinetic research, animal models such as rats, mice, and monkeys are commonly used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates like ropinirole. nih.govnih.gov Accurate quantification of the drug in various biological samples (plasma, brain tissue, microdialysate, etc.) from these animal models is essential for understanding its pharmacological profile and predicting its behavior in humans. researchgate.netnih.gov

Stable isotope-labeled internal standards like this compound play a crucial role in these studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for bioanalysis due to its sensitivity and selectivity. researchgate.netnih.govplos.org The use of a stable isotope-labeled internal standard helps to compensate for potential variations that can occur during sample preparation, chromatography, and mass spectrometry analysis, such as matrix effects and ionization efficiency fluctuations. By adding a known amount of this compound to each biological sample, the ratio of the native ropinirole to the internal standard can be measured, allowing for accurate and reproducible quantification of the native drug even at low concentrations. lumiprobe.com

Research findings highlight the utility of LC-MS/MS methods incorporating internal standards for the determination of ropinirole in animal matrices. For instance, a robust LC-MS/MS method was developed for the determination of ropinirole in rat plasma, brain homogenate, and microdialysate to support pharmacokinetic evaluation in rats following intranasal administration. researchgate.netnih.gov While the specific internal standard used in this particular study was not explicitly stated as this compound in the available abstract, it underscores the general approach and the need for reliable internal standards in such preclinical animal studies. The method involved liquid-liquid extraction and was validated with dynamic ranges suitable for pharmacokinetic studies in rats, demonstrating the sensitivity and accuracy required for quantifying ropinirole in different biological matrices. researchgate.netnih.gov

Another study focusing on the disposition of ropinirole in animals (mouse, rat, cynomolgus monkey) and humans following oral and intravenous administration utilized 14C-ropinirole hydrochloride to track the compound. This type of study, while not using a stable isotope internal standard for quantification in the same manner as LC-MS/MS with this compound, demonstrates the importance of accurate measurement of the drug and its metabolites in animal models to understand disposition and metabolic fate. nih.gov The study revealed rapid absorption and distribution, including crossing the blood-brain barrier in rats and monkeys, and extensive metabolism primarily via N-depropylation in mouse, monkey, and human. nih.gov Such detailed pharmacokinetic information, often generated through sensitive analytical methods utilizing internal standards, is vital for preclinical development.

The development and validation of bioanalytical methods for quantifying drugs in animal matrices are critical steps in preclinical research. These methods must be accurate, precise, sensitive, and selective. The inclusion of a stable isotope internal standard like this compound is a standard practice in developing such validated LC-MS/MS methods for pharmacokinetic studies in animal models, ensuring the reliability of the generated data. lumiprobe.com While specific detailed data tables directly showing the application of this compound as an internal standard in animal studies were not extensively available in the provided search snippets, the general principles of using stable isotope internal standards in LC-MS/MS for preclinical PK studies are well-established and supported. plos.orglumiprobe.com

The use of this compound as an internal standard in preclinical pharmacokinetic studies contributes significantly to:

Method Development and Validation: Facilitating the creation of sensitive and reliable LC-MS/MS methods for quantifying ropinirole in complex biological matrices from animal models. researchgate.netnih.govplos.org

Accurate Quantification: Enabling precise measurement of ropinirole concentrations in plasma, tissues, and other biological fluids, compensating for matrix effects and analytical variability. lumiprobe.com

Understanding PK Profiles: Supporting the accurate determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal species, which are crucial for understanding drug behavior and predicting human pharmacokinetics. nih.govnih.gov

Supporting ADME Studies: Providing essential quantitative data for absorption, distribution, metabolism, and excretion studies in preclinical species. nih.gov

Research into Metabolism and Biotransformation Pathways Involving Deuterium Isotope Effects

Investigation of Deuterium (B1214612) Isotope Effects on Ropinirole (B1195838) Metabolism

The investigation of deuterium isotope effects on ropinirole metabolism centers on understanding how the substitution of hydrogen with deuterium at specific positions affects the rate and pathway of its biotransformation.

Theoretical Framework of Kinetic Isotope Effects (KIE)

Kinetic isotope effects arise from the differences in vibrational frequencies between bonds involving lighter isotopes (e.g., hydrogen) and heavier isotopes (e.g., deuterium). A carbon-deuterium bond is stronger than a carbon-hydrogen bond due to the higher mass of deuterium, resulting in a lower zero-point energy researchgate.netrsc.org. If the breaking of a carbon-hydrogen bond is the rate-determining step in an enzymatic reaction, substituting hydrogen with deuterium at that position can slow down the reaction rate. This phenomenon is known as a primary kinetic isotope effect nih.govnih.gov. The magnitude of the KIE provides information about the extent to which bond breaking is involved in the transition state of the reaction nih.gov. Theoretical maximum values for deuterium KIEs can be predicted based on differences in vibrational frequencies researchgate.net.

In the context of drug metabolism, a significant deuterium KIE can indicate that the cleavage of a C-H bond at the deuterated position is a rate-limiting step in the enzymatic biotransformation. This can lead to altered metabolic rates and potentially influence the pharmacokinetic profile of the deuterated drug compared to its unlabeled counterpart researchgate.netnih.govjsps.go.jpresearchgate.net.

Experimental Design for KIE Determination using Ropinirole-d7 HCl

Experimental determination of KIEs typically involves comparing the reaction rates of the unlabeled drug and its deuterated analog under controlled conditions. For this compound, this could involve in vitro studies using liver microsomes or recombinant enzymes known to metabolize ropinirole. By incubating the unlabeled ropinirole and this compound separately or in combination with these enzyme systems and measuring the rate of substrate disappearance or metabolite formation, researchers can calculate the KIE.

Common experimental approaches for determining KIEs in enzymatic reactions include competitive and non-competitive methods nih.gov. Non-competitive experiments involve incubating the unlabeled and deuterated substrates in separate reaction vessels and comparing their reaction rates. Competitive experiments involve incubating a mixture of the unlabeled and deuterated substrates in the same vessel and measuring the ratio of products formed or substrates remaining over time, often using mass spectrometry to distinguish between the isotopologues nih.govplos.org. The deuterium labeling in this compound, with deuterium atoms strategically placed, allows for tracking the fate of specific parts of the molecule during metabolism and assessing the impact of these substitutions on reaction rates.

Enzymatic Biotransformation of this compound in Defined Systems

Understanding the specific enzymes involved in the metabolism of this compound is crucial for elucidating its biotransformation pathways and the influence of deuterium labeling.

Role of Cytochrome P450 Enzymes (e.g., CYP1A2) in Deuterated Compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs, including ropinirole wikipedia.orgguidechem.comdrugbank.comprobes-drugs.orgfda.govmims.comhpra.ierxlist.comnih.govfda.gov. In vitro studies have indicated that CYP1A2 is the primary cytochrome P450 isozyme responsible for the metabolism of unlabeled ropinirole nih.govguidechem.comprobes-drugs.orgfda.govmims.comhpra.ienih.govfda.govhres.ca. This enzyme is involved in the oxidative metabolism of ropinirole, leading to the formation of various metabolites hpra.ie.

Metabolite Identification and Characterization Studies using this compound as a Tracer

This compound serves as a valuable tool in metabolite identification and characterization studies. By administering or incubating the deuterated compound, researchers can distinguish metabolites derived from the original drug from endogenous compounds or impurities using mass spectrometry caymanchem.comclearsynth.comveeprho.complos.org. As this compound is metabolized, the deuterium atoms are incorporated into the resulting metabolites. The mass difference introduced by the deuterium atoms allows for the unambiguous identification of drug-related peaks in mass chromatograms.

This isotopic tracing technique is particularly useful for:

Identifying novel metabolites that may be formed in small quantities.

Confirming the proposed structures of metabolites.

Tracking the relative contributions of different metabolic pathways.

Quantifying the extent of metabolism at specific sites.

For this compound, metabolite identification studies would involve analyzing biological samples (e.g., liver microsome incubations, plasma, urine) using high-resolution mass spectrometry. Metabolites containing the deuterium label would appear at specific mass-to-charge ratios, shifted from their unlabeled counterparts. By analyzing the fragmentation patterns of these deuterated metabolites, their structures can be elucidated. This approach provides detailed information about how the ropinirole molecule is transformed enzymatically, complementing the KIE studies by revealing the products of these reactions. The use of stable isotope-labeled internal standards like this compound is a standard practice in quantitative bioanalysis to ensure the accuracy and reliability of metabolite measurements caymanchem.comclearsynth.comveeprho.complos.org.

Strategies for Differentiating Labeled and Unlabeled Metabolites

Differentiating between labeled (deuterated) and unlabeled metabolites in complex biological samples is crucial for studying metabolic pathways and quantifying drug disposition. Advanced analytical techniques, primarily based on mass spectrometry (MS) coupled with chromatography, are the cornerstone of these strategies.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. medicinesfaq.com The difference in mass-to-charge ratio (m/z) between the deuterated and unlabeled compounds and their metabolites allows for their clear distinction in the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of metabolites and differentiating them from endogenous compounds or artifacts.

Tandem mass spectrometry (MS/MS or MS^n) is invaluable for fragmentation analysis. By comparing the fragmentation patterns of labeled and unlabeled species, researchers can identify the sites of metabolism and determine whether the deuterium label is retained in specific fragments. medicinesfaq.com This provides insights into the biotransformation pathways.

Stable isotope labeling (SIL) is a core strategy. In studies involving deuterium-labeled internal standards like this compound, the labeled standard is added to the biological sample before extraction and analysis. chem960.com This allows for the accurate quantification of the unlabeled analyte by compensating for sample processing variations and matrix effects, as the labeled standard and the unlabeled analyte behave similarly during extraction and chromatography but are distinguishable by MS. chem960.com

Techniques such as Isotopic Ratio Outlier Analysis (IROA), although often applied with 13C labeling, illustrate the principle of using stable isotopes to differentiate biological features from background noise based on characteristic isotopic patterns. medicinesfaq.com While specific application of IROA with deuterium for Ropinirole metabolism was not detailed in the search results, the underlying principle of using isotopic signatures for differentiation is relevant.

Chromatographic separation, typically using liquid chromatography (LC), is performed before MS analysis to separate the parent drug from its metabolites and endogenous matrix components. medicinesfaq.com While deuteration can sometimes subtly affect chromatographic retention times compared to unlabeled compounds medicinesfaq.com, they generally co-elute or elute very closely, which is advantageous when using the labeled analog as an internal standard.

Table 1 summarizes some key analytical techniques used for differentiating labeled and unlabeled metabolites.

Analytical TechniquePrinciple of DifferentiationApplication in Metabolism Studies
Mass Spectrometry (MS) Mass difference between labeled and unlabeled speciesDetection and quantification of parent drug and metabolites
High-Resolution MS (HRMS) Accurate mass measurementElemental composition determination, differentiation from background
Tandem MS (MS/MS, MS^n) Fragmentation patternsIdentification of metabolic sites, structural confirmation
Liquid Chromatography (LC) Separation based on physicochemical propertiesSeparation of parent drug, metabolites, and matrix components
Gas Chromatography (GC) Separation of volatile/derivatized compoundsSeparation of parent drug and metabolites (less common for Ropinirole)
Stable Isotope Labeling Introduction of isotopic labelTracing metabolic fate, internal standardization for quantification

Structural Elucidation of Deuterated Metabolites

Determining the chemical structure of metabolites is a critical step in understanding drug biotransformation. For deuterated metabolites, structural elucidation confirms the metabolic modifications and verifies the position of the deuterium label within the metabolite structure. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is commonly employed for this purpose. vrachi.namenih.gov

Mass spectrometry, particularly MS/MS and MS^n, provides valuable structural information through the fragmentation of the metabolite ions. By analyzing the mass-to-charge ratios of the fragment ions and comparing them to the fragmentation of the parent drug and predicted structures, researchers can deduce the structural changes that occurred during metabolism. medicinesfaq.com The presence and location of deuterium atoms can influence fragmentation pathways and fragment masses, providing specific clues about the metabolite's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for definitive structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule. vrachi.namenih.gov For deuterated metabolites, NMR can confirm the structure and, importantly, pinpoint the exact positions of the deuterium atoms. Deuterium (²H) is NMR active, although it is often observed indirectly through its effect on the NMR signals of adjacent protons or carbons, or directly using deuterium NMR. Comparing the ¹H NMR spectra of the unlabeled and deuterated metabolites can reveal the sites of deuteration through the absence or altered coupling patterns of proton signals.

Hyphenated techniques that combine chromatographic separation with both MS and NMR detection, such as LC-MS-NMR or LC-MS-SPE-NMR (where SPE stands for solid phase extraction), are particularly useful for the structural elucidation of metabolites present in complex biological mixtures, often at relatively low concentrations. nih.gov These integrated systems allow for the online separation, detection by mass (identifying potential metabolites), isolation (via SPE), and subsequent structural characterization by NMR without the need for extensive off-line purification.

While general strategies for structural elucidation of deuterated metabolites using MS and NMR are well-established, specific data or detailed examples of the structural elucidation of Ropinirole-d7 metabolites were not found in the provided search results. However, the principles of using mass spectral fragmentation patterns and NMR spectroscopy to confirm metabolic modifications and deuterium positions are universally applicable to the characterization of deuterated drug metabolites.

Table 2 outlines the primary techniques used for structural elucidation of deuterated metabolites.

Analytical TechniqueInformation ProvidedRole in Elucidation of Deuterated Metabolites
Tandem MS (MS/MS, MS^n) Fragmentation pattern, mass of fragmentsIdentifying metabolic changes, inferring structure, locating deuterium based on fragment mass shifts
Nuclear Magnetic Resonance (NMR) Atomic connectivity, chemical environment, stereochemistryDefinitive structural confirmation, precise localization of deuterium atoms
LC-MS-NMR / LC-MS-SPE-NMR Integrated separation, mass detection, and NMR analysisOnline identification and structural elucidation of metabolites from complex mixtures

Impurity Profiling, Degradation Pathways, and Stability Research of Ropinirole D7 Hcl

Identification and Structural Elucidation of Process-Related Impurities Specific to Ropinirole-d7 HCl Synthesis

Research into the process-related impurities of this compound specifically is not widely documented. However, based on the synthesis of Ropinirole (B1195838) HCl, potential process impurities for this compound would likely be deuterated versions of the impurities found in the non-deuterated synthesis. Impurity profiling of Ropinirole HCl drug substance has revealed the presence of several process-related impurities researchgate.netnih.govresearchgate.net. These impurities originate during the synthetic route and purification steps of the manufacturing process mdpi.com.

Mass Spectrometric and NMR Characterization of Impurities

The structural elucidation of impurities in Ropinirole HCl has been extensively performed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.govresearchgate.netsphinxsai.comtandfonline.com. These techniques are crucial for determining the molecular weight, fragmentation patterns (MS), and the arrangement of atoms within the impurity molecules (NMR), thereby confirming their chemical structures. For this compound impurities, MS analysis would show characteristic mass shifts corresponding to the incorporated deuterium (B1214612) atoms compared to their non-deuterated counterparts. Similarly, NMR spectra would exhibit altered signal patterns due to the deuterium labeling.

Studies on Ropinirole HCl have identified impurities such as 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (impurity-A), 5-[2-(dipropylamino)ethyl]-1,4-dihydro-3H-benzoxazin-3-one hydrochloride (impurity-B), and 4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione hydrochloride (impurity-C), among others researchgate.netnih.gov. The structures of these impurities were confirmed through detailed analysis of their IR, NMR, and MS data researchgate.netnih.gov. A newly identified impurity in Ropinirole HCl tablets was characterized using UV detection, NMR, and MS as 3,3′-methanediylbis{4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one}, a dimeric impurity sphinxsai.com. Another dimeric degradant, 1,3′-Dimer of ropinirole, has also been identified and characterized using LC-PDA/UV-MSn and NMR researchgate.net.

Chromatographic Resolution of Impurities

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and detection of impurities in Ropinirole HCl researchgate.netnih.govresearchgate.nettandfonline.com. Various reversed-phase HPLC methods have been developed and validated for the quantitative determination of Ropinirole HCl and its impurities in drug substances and formulations researchgate.nettandfonline.com. These methods aim to achieve adequate separation between the main peak (Ropinirole HCl) and various process-related impurities and degradation products.

Chromatographic conditions, including the stationary phase (e.g., C18 columns), mobile phase composition (often involving buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (typically UV detection at around 215-250 nm), are optimized to ensure good resolution of closely eluting peaks researchgate.nettandfonline.comakjournals.com. Preparative HPLC has also been utilized to isolate impurities for subsequent structural characterization by spectroscopic methods researchgate.netsphinxsai.com. The development of stability-indicating HPLC methods is crucial to ensure that the method can accurately quantify the drug substance in the presence of its degradation products researchgate.netakjournals.comnih.govresearchgate.netresearcher.life.

Degradation Pathway Research of this compound

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal stress)

Forced degradation studies on Ropinirole HCl have been conducted to evaluate its stability under various stress conditions as per regulatory guidelines researchgate.netakjournals.comnih.govresearchgate.netresearcher.lifeijprs.com. These studies typically involve exposing the drug substance to hydrolytic (acidic, neutral, alkaline), oxidative, photolytic, and thermal stress researchgate.netakjournals.comnih.govresearchgate.netresearcher.lifeijprs.com.

Stress ConditionObserved Degradation of Ropinirole HCl
Acidic HydrolysisDegradation observed, with specific degradation peaks increasing researchgate.netresearchgate.net.
Alkaline HydrolysisSignificant degradation observed, sometimes leading to complete degradation researchgate.netakjournals.com.
Neutral HydrolysisDegradation observed, with specific degradation peaks increasing researchgate.netnih.gov.
Oxidative StressDegradation reported in some studies researchgate.netresearchgate.netresearcher.life, while others indicate stability akjournals.com.
Photolytic StressDegradation reported in some studies researchgate.netresearcher.life, while others indicate stability researchgate.netakjournals.com.
Thermal StressDegradation observed, particularly in tablet formulations akjournals.comnih.govresearchgate.net.

Ropinirole HCl has been reported to be particularly unstable under hydrolytic conditions, especially alkaline hydrolysis researchgate.netakjournals.comijprs.com. Degradation has also been observed under oxidative and photolytic stress in some studies researchgate.netresearcher.life. Thermal stress can also lead to degradation akjournals.comnih.govresearchgate.net. These studies are essential for developing stability-indicating analytical methods and understanding the inherent stability of the molecule.

Identification and Characterization of Degradation Products of this compound

The identification and characterization of degradation products of this compound would involve similar analytical approaches as for its process impurities and the degradation products of Ropinirole HCl, utilizing MS and NMR to determine their structures.

For Ropinirole HCl, several degradation products have been identified. These include the despropyl impurity (4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one), which can be both a process impurity and a degradant researchgate.net. Dimeric degradation products, such as the 3,3′-methanediylbis{4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one} and the 1,3′-Dimer of ropinirole, have been identified, particularly in tablet formulations, and their structures elucidated using spectroscopic methods sphinxsai.comresearchgate.net. The specific degradation products formed depend on the stress conditions applied.

Mechanistic Studies of Degradant Formation

Mechanistic studies on the formation of degradants of this compound are not specifically detailed in the search results. However, mechanistic insights into the degradation of Ropinirole HCl have been explored.

Advanced Stability Indicating Methods for this compound and its Impurities

Advanced stability-indicating methods are crucial for the accurate quantification of a drug substance and its related impurities and degradation products, particularly in the context of stability studies. For this compound, which is primarily utilized as a stable isotope-labeled internal standard, the focus on stability-indicating methods relates significantly to the analytical techniques employed for quantifying Ropinirole or its metabolites and impurities in various matrices, where the integrity and stability of the internal standard are paramount for reliable results. caymanchem.comveeprho.comclearsynth.com

The development and validation of stability-indicating methods for Ropinirole Hydrochloride (the non-deuterated form) provide the foundational principles and techniques relevant to the analytical context in which this compound is used. These methods are designed to unequivocally detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process-related impurities, and excipients. rjptonline.orgnih.govresearchgate.netresearchgate.netresearchgate.netakjournals.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors, including UV and Diode Array Detection (DAD), are widely employed as stability-indicating methods for Ropinirole Hydrochloride. rjptonline.orgresearchgate.netresearchgate.netakjournals.comijpbs.comresearchgate.net These methods often involve reversed-phase chromatography with specific columns (e.g., C8 or C18) and optimized mobile phases (mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile) to achieve adequate separation of the drug substance from its potential impurities and degradation products. rjptonline.orgresearchgate.netresearchgate.netijpbs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent more advanced techniques that are particularly relevant to the application of this compound. caymanchem.comveeprho.comclearsynth.com this compound serves as a stable isotope internal standard in these methods, enabling highly sensitive and accurate quantification of Ropinirole in complex samples, such as biological fluids, by compensating for matrix effects and variations in the analytical process. caymanchem.comveeprho.com The use of a deuterated internal standard like this compound in LC-MS/MS methods is considered an advanced approach for achieving reliable quantification in pharmacokinetic studies, therapeutic drug monitoring, and impurity analysis, where high sensitivity and specificity are required. veeprho.comresearchgate.netresearchgate.net The stability of the this compound internal standard under the conditions of sample preparation and chromatographic analysis is critical to the accuracy of these methods.

Validation of stability-indicating methods typically follows guidelines from the International Conference on Harmonisation (ICH), including parameters such as specificity, linearity, accuracy, precision, detection limit (LOD), quantification limit (LOQ), and robustness. rjptonline.orgnih.govresearchgate.netresearchgate.netakjournals.com A key aspect of validating a stability-indicating method is performing forced degradation studies. These studies involve exposing the drug substance to various stress conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, thermal degradation, and photolytic degradation. rjptonline.orgnih.govresearchgate.netresearchgate.netresearchgate.netakjournals.comscispace.com The method is considered stability-indicating if it can effectively separate the drug peak from the peaks of degradation products formed under these harsh conditions. rjptonline.orgnih.govresearchgate.netakjournals.com

Research findings on Ropinirole Hydrochloride indicate varying degrees of stability under different stress conditions. For instance, some studies report that Ropinirole is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while showing more stability under thermal and photolytic stress. researchgate.netscispace.com Stability-indicating methods for Ropinirole HCl have successfully resolved the drug peak from its degradation products, demonstrating their suitability for monitoring the stability of Ropinirole formulations. rjptonline.orgnih.govresearchgate.netakjournals.com

While specific forced degradation studies focused solely on the degradation pathways and stability of this compound itself are not extensively detailed in the provided search results, its function as a stable internal standard in LC-MS methods for Ropinirole analysis implies that it is expected to remain chemically stable and its isotopic integrity preserved under the typical conditions of these analytical procedures. The stability of the internal standard is a fundamental requirement for the validity and accuracy of the quantitative method.

Advanced stability-indicating methods for Ropinirole and its impurities, where this compound serves as an internal standard, contribute significantly to ensuring the quality, safety, and efficacy of Ropinirole drug products by enabling accurate quantification and impurity profiling during development and throughout their shelf life.

Here is a summary of some reported stability-indicating methods for Ropinirole Hydrochloride, providing context for the types of advanced analytical approaches used in the field:

Method TypeColumnMobile PhaseDetection Wavelength (nm)Key Findings / ApplicationReference
RP-HPLCPhenomenex C8 (250 × 4.6mm, 5µm)0.1% Orthophosphoric acid (pH 2.61) and Methanol (50:50 v/v)248Stability-indicating, validated as per ICH guidelines, used for assay in bulk and tablets. rjptonline.org
HPTLCSilica gel 60F-254Toluene (B28343)–ethyl acetate (B1210297)–6 M ammonia (B1221849) solution (5:6:0.5, v/v/v)250, 254Stability-indicating, validated as per ICH guidelines, forced degradation studies. nih.gov
RP-HPLCHypersil C18Diammonium hydrogen orthophosphate (0.05M; pH 7.2), THF, Methanol (80:15:5 v/v)250Stability-indicating, forced degradation studies, analysis of modified release tablets. researchgate.net
RP-HPLCPhenomenex Luna C8 (250 X 4.6 mm, 5 μm)Potassium phosphate (B84403) buffer (pH 7.5 ± 0.05): Methanol (25: 75 v/v)250Stability-indicating, validated as per ICH guidelines, estimation in extended release tablets. ijpbs.com
Gradient HPLCKromasil® C8 100 Å (250 × 4.6 mm, 5 μm)Mobile phase A: 19.6 mM aq. potassium dihydrogen phosphate–acetonitrile (98:2 v/v, pH 7.0); Mobile phase B: Acetonitrile250Simultaneous determination of impurities, validated for linearity, sensitivity, precision, accuracy, and stability. researchgate.net
RP-HPLCGemini NX C18 (15 cm x 4.6 mm, 5 µm)Methanol: Acetonitrile (70:30 v/v)250Stability-indicating, validated for quantification in API and tablets, forced degradation studies. researchgate.net
RP-HPLCC18 (250 mm × 4.6 mm i.d, 5-μm)Methanol–0.05 M ammonium (B1175870) acetate buffer (pH 7) 80:20 (v/v)250Stability-indicating, validated as per ICH guidelines, analysis in bulk and dosage forms. akjournals.com

Future Research Directions and Methodological Advancements for Deuterated Apis

Innovations in Deuterium (B1214612) Labeling Technologies

Advancements in deuterium labeling technologies are continuously seeking more efficient, selective, and cost-effective methods for incorporating deuterium into complex organic molecules, including APIs. Traditional methods like hydrogen-deuterium exchange (H-D exchange) and synthesis using deuterated reagents remain fundamental. simsonpharma.comresolvemass.ca However, innovations are emerging in catalytic methods, such as those utilizing metal catalysts and photocatalysis, which offer improved regioselectivity and milder reaction conditions. musechem.comresearchgate.netoaepublish.com For instance, iridium and ruthenium nanoparticles have shown promise in catalyzing site-specific H-D exchange reactions on complex pharmaceuticals. musechem.comresearchgate.netstartupluxembourg.com Electrochemical methods are also being explored for their potential in sustainable and efficient deuteration. oaepublish.com Future directions include the development of microfluidic and automated labeling systems to enhance reproducibility and throughput, particularly for synthesizing labeled APIs for preclinical evaluation. startupluxembourg.comopenmedscience.com Enzymatic synthesis represents another avenue for achieving highly selective deuterium incorporation at specific sites within a molecule. simsonpharma.com Continued research aims to improve the efficiency of heavy water utilization and optimize reactor designs for industrial-scale production of deuterated compounds. oaepublish.com

Advancements in Analytical Techniques for Trace Analysis of Deuterated Compounds

The accurate trace analysis of deuterated compounds is critical for their application in pharmacokinetic studies and quantitative bioanalysis. Liquid chromatography-mass spectrometry (LC-MS/MS) remains a cornerstone technique, with deuterated compounds widely employed as internal standards to improve accuracy and compensate for matrix effects. acanthusresearch.comcrimsonpublishers.comresolvemass.canih.govprinceton.eduacs.orgresearchgate.netnih.govresearchgate.netscienceopen.commdpi.comchromatographyonline.comresearchgate.netfrontiersin.org Future advancements in LC-MS/MS are likely to focus on enhancing sensitivity, specificity, and throughput for the simultaneous quantification of multiple analytes and their deuterated analogs in complex biological matrices. nih.govresearchgate.net While traditional NMR spectroscopy is valuable for structural determination and can utilize deuterated solvents or locks, it often requires larger sample quantities. ontosight.aisimsonpharma.comtcichemicals.comstudymind.co.uk Emerging analytical techniques, such as Mass Spectrometry Imaging (MSI), are being developed and refined for visualizing the spatial distribution of drugs and metabolites in tissues, and deuterated internal standards are crucial for quantitative MSI. scienceopen.com Challenges in distinguishing between deuterated isotopomers with identical mass by conventional MS are driving the exploration of new techniques like Microwave Resonance Spectroscopy (MRR) for site-specific deuteration monitoring. brightspec.com The development of software tools for analyzing complex mass spectrometry data from isotopically labeled compounds is also an important area of advancement. chromatographyonline.com

Broader Applications of Deuterated Standards in in vitro and ex vivo Pharmacological Research

Deuterated standards are indispensable tools in various aspects of pharmacological research beyond in vivo pharmacokinetic studies. Their use in in vitro and ex vivo research is expanding, providing valuable insights into drug behavior at the cellular and tissue levels. scienceopen.comfrontiersin.org Deuterated compounds are utilized as stable isotope tracers to study metabolic pathways and understand how molecules are processed within biological systems. ontosight.aisimsonpharma.comresearchgate.netchromatographyonline.com In vitro studies employing deuterated compounds can help assess the metabolic stability of drug candidates and identify potential metabolic hotspots. researchgate.net Ex vivo models, such as tissue slices or cell cultures, coupled with sensitive analytical techniques like LC-MS, benefit from the use of deuterated internal standards for accurate quantification of analytes. frontiersin.org These applications are crucial for early-stage drug discovery and development, allowing researchers to gain a deeper understanding of drug interactions and transformations before moving to in vivo studies. The use of deuterated standards in studies involving complex biological samples, like those encountered in lipidomics, is also an active area of research. chromatographyonline.com

Computational Chemistry and Modeling Approaches for Deuterium Isotope Effects

Computational chemistry and modeling play an increasingly important role in understanding and predicting the effects of deuterium substitution on molecular properties and reaction kinetics. nih.govajchem-a.comnih.govrsc.orgrsc.org Kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) arising from deuterium substitution can provide valuable information about reaction mechanisms and transition states. nih.govrsc.orgrsc.orgunam.mx Theoretical models, including Density Functional Theory (DFT)-based transition state theory and path integral simulations, are employed to calculate these isotope effects. nih.govnih.govrsc.orgrsc.org These computational approaches help researchers predict how deuteration at specific positions might alter a drug's metabolic rate or influence its binding to biological targets. researchgate.netvaluepickr.com Future research in this area will focus on developing more accurate and efficient computational methods to better predict the impact of deuteration on complex biological processes and to guide the rational design of new deuterated drugs with desired pharmacokinetic profiles. nih.govrsc.org Understanding solvent isotope effects using computational models is also an area of ongoing research. nih.govrsc.org

Q & A

Q. Table 1. Key Chromatographic Parameters for this compound Analysis

ParameterSpecificationReference
ColumnC18, 4.6 × 150 mm, 5 µm
Detection Wavelength215 nm
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C

Q. Table 2. USP Impurity Limits for this compound

ImpurityAcceptance CriteriaReference
Individual Impurities≤0.2%
Total Impurities≤0.5%
Heavy Metals≤20 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.